3-Cyclohexene-1-carboxamide, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexene-1-carboxamide, (1S)- is an organic compound with the molecular formula C7H11NO. It is a derivative of cyclohexene, featuring a carboxamide group attached to the first carbon of the cyclohexene ring. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexene-1-carboxamide, (1S)- typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the enantioselective synthesis of (S)-3-cyclohexen-1-carboxylic acid, followed by the resolution of racemic 2-methylpiperidine and subsequent acylation with (S)-3-cyclohexen-1-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxamide, (1S)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride (NaBH4) to form hydroxymethyl derivatives.
Bromination and Epoxidation: These reactions lead to the formation of substituted bicyclic lactone compounds.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Bromination and Epoxidation: Bromine and epoxides are used as reagents under specific conditions to achieve the desired transformations.
Major Products Formed:
Hydroxymethyl Derivatives: Formed through reduction reactions.
Substituted Bicyclic Lactones: Obtained from bromination and epoxidation reactions.
Scientific Research Applications
3-Cyclohexene-1-carboxamide, (1S)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxamide, (1S)- involves its interaction with specific molecular targets and pathways. The compound’s derivatives, such as hydroxymethyl and amide groups, play a crucial role in its reactivity and effectiveness in various chemical reactions .
Comparison with Similar Compounds
3-Cyclohexene-1-carboxaldehyde: An aldehyde derivative of cyclohexene with similar structural features.
6-(Hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide: A derivative obtained from the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones.
Uniqueness: 3-Cyclohexene-1-carboxamide, (1S)- is unique due to its specific stereochemistry and the presence of the carboxamide group, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S)-cyclohex-3-ene-1-carboxamide |
InChI |
InChI=1S/C7H11NO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,8,9)/t6-/m1/s1 |
InChI Key |
VSCLUBLXOWRBCQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](CC=C1)C(=O)N |
Canonical SMILES |
C1CC(CC=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.